1-(5-nitropyridin-2-yl)azetidin-3-ol
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Overview
Description
1-(5-nitropyridin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H9N3O3 It features a nitropyridine group attached to an azetidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-nitropyridin-2-yl)azetidin-3-ol typically involves the reaction of 5-nitropyridine with azetidin-3-ol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the azetidin-3-ol, followed by nucleophilic substitution with 5-nitropyridine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(5-nitropyridin-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The azetidin-3-ol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-(5-aminopyridin-2-yl)azetidin-3-ol .
Scientific Research Applications
1-(5-nitropyridin-2-yl)azetidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(5-nitropyridin-2-yl)azetidin-3-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the azetidin-3-ol moiety can interact with proteins and enzymes. These interactions can modulate biological pathways and lead to various effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-amino-5-nitropyridin-2-yl)azetidin-3-ol
- 1-(5-nitropyridin-2-yl)azetidin-3-one
Uniqueness
1-(5-nitropyridin-2-yl)azetidin-3-ol is unique due to the presence of both a nitropyridine and an azetidin-3-ol moiety.
Properties
CAS No. |
939377-43-2 |
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Molecular Formula |
C8H9N3O3 |
Molecular Weight |
195.2 |
Purity |
95 |
Origin of Product |
United States |
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